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Abstract
YK-11 is a novel synthetic steroidal compound that has garnered significant interest within the

scientific community for its unique dual mechanism of action. Structurally derived from

dihydrotestosterone (DHT), it is classified as a selective androgen receptor modulator (SARM).

[1][2] Unlike traditional non-steroidal SARMs, YK-11 possesses a four-ring steroidal backbone,

which is fundamental to its bioactivity.[3][4] This compound acts as a partial agonist of the

androgen receptor (AR), exhibiting tissue-selective anabolic effects.[5][6] Notably, YK-11 also

functions as a potent myostatin inhibitor, a property not typically associated with classical

androgens.[7] It achieves this by significantly increasing the expression of follistatin (Fst), a

natural antagonist of myostatin.[8][9] This technical guide provides an in-depth analysis of YK-

11's steroidal structure, its significance in receptor interaction, and its dual signaling pathways.

We present available quantitative data, detailed experimental protocols from foundational

studies, and visual representations of its molecular pathways and experimental workflows.

The Steroidal Architecture of YK-11
YK-11, with the chemical name (17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-

norpregna-4,20-diene-21-carboxylic acid methyl ester, is a synthetic steroid based on the 5-α-

dihydrotestosterone (DHT) structure.[10] Its chemical formula is C25H34O6 and it has a

molecular mass of 430.541 g·mol−1.[4]
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The core of YK-11 is a gonane steroid nucleus, consisting of seventeen carbon atoms arranged

in four fused rings: three cyclohexane rings and one cyclopentane ring. This steroidal backbone

is a critical determinant of its interaction with the androgen receptor. The modifications to this

core structure are what confer its unique pharmacological profile.

Significance of the Steroidal Structure:

The rigid, hydrophobic steroidal framework of YK-11 facilitates its binding to the ligand-binding

domain (LBD) of the androgen receptor. This interaction is a key initiating step in its anabolic

signaling cascade. Unlike non-steroidal SARMs which interact with the AR through different

conformational changes, the steroidal nature of YK-11 suggests a binding mode more

analogous to endogenous androgens. However, it is the unique side chains and modifications

that result in its partial agonism and gene-selective activation, differentiating it from full agonists

like DHT.[8]

Quantitative Data Summary
The following tables summarize the available quantitative data from in vitro studies on YK-11.

Table 1: Androgen Receptor Activation

Parameter Cell Line Value Reference

EC50 for ARE-

luciferase reporter
HEK293

12.5 nM

(diastereomeric

mixture)

[11]

EC50 for ARE-

luciferase reporter
HEK293

7.85 nM (active

diastereomer)
[11]

Table 2: Myogenic and Osteogenic Differentiation Markers
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Cell Line Treatment Marker
Fold Increase
(vs. Control)

Reference

C2C12

Myoblasts
500 nM YK-11 Myf5 mRNA

More significant

than DHT
[8][9]

MyoD mRNA
More significant

than DHT
[8][9]

Myogenin mRNA
More significant

than DHT
[8][9]

Follistatin mRNA

Significantly

Increased (not

observed with

DHT)

[8][12]

MC3T3-E1

Osteoblasts
0.5 µM YK-11

Osteoprotegerin

mRNA
Increased [1][13]

0.1-1.0 µM YK-

11

Osteocalcin

mRNA

Dose-

dependently

Increased

[3]

0.5 µM YK-11 ALP Activity Increased [1]

Note: While several studies report a "more significant" increase in myogenic regulatory factors

compared to DHT, specific fold-change values are not consistently provided across the

literature.

Signaling Pathways
YK-11 exerts its anabolic effects through two primary signaling pathways: direct partial

activation of the androgen receptor and indirect inhibition of myostatin via follistatin induction.

Androgen Receptor Signaling Pathway
As a partial agonist, YK-11 binds to the androgen receptor in target tissues like muscle and

bone. Upon binding, the YK-11/AR complex translocates to the nucleus where it binds to

Androgen Response Elements (AREs) on the DNA. This initiates the transcription of target
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genes involved in muscle protein synthesis and bone formation. A key characteristic of YK-11's

partial agonism is that it does not induce the physical interaction between the N-terminal

domain (NTD) and the LBD of the AR, which is required for full receptor transactivation.[8] This

may contribute to its selective anabolic effects with potentially reduced androgenic side effects.

Cytoplasm

Nucleus

YK-11 Androgen Receptor (AR)Binds YK-11-AR Complex

Heat Shock Proteins AR-HSP Complex

YK-11-AR Complex
Translocation Androgen Response

Element (ARE)
Binds Target Gene

Transcription
Initiates

mRNA Anabolic Proteins
Translation

Click to download full resolution via product page

Androgen Receptor Signaling Pathway of YK-11.

Myostatin Inhibition Pathway
A distinguishing feature of YK-11 is its ability to induce the expression of follistatin, a potent

inhibitor of myostatin. Myostatin is a transforming growth factor-β (TGF-β) family member that

negatively regulates muscle mass. By increasing follistatin levels, YK-11 effectively suppresses

myostatin activity, leading to increased muscle growth beyond what is typically achievable

through AR activation alone. This induction of follistatin has been shown to be dependent on

the androgen receptor.[8]
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Myostatin Inhibition Pathway of YK-11.

Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of YK-11.

Androgen Receptor (AR) Luciferase Reporter Assay
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This assay is used to determine the ability of a compound to activate the androgen receptor

and initiate gene transcription.

Methodology:

Cell Culture and Transfection:

Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle

Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

Cells are seeded in 96-well plates and co-transfected with an AR expression vector and a

luciferase reporter vector containing an Androgen Response Element (ARE) promoter.

Compound Treatment:

After 24 hours, the medium is replaced with DMEM containing charcoal-stripped FBS to

remove endogenous androgens.

Cells are treated with varying concentrations of YK-11, a positive control (e.g., DHT), and

a vehicle control.

Luciferase Activity Measurement:

Following a 24-hour incubation period, cells are lysed.

Luciferase substrate is added to the cell lysate.

Luminescence is measured using a luminometer. The intensity of the light produced is

proportional to the level of AR activation.

Data Analysis:

Luciferase activity is normalized to a co-transfected control plasmid (e.g., Renilla

luciferase) to account for variations in transfection efficiency.

Dose-response curves are generated to determine the EC50 value of YK-11.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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